molecular formula C21H21N3O5 B14965862 4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide

4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B14965862
M. Wt: 395.4 g/mol
InChI Key: CFBYKPDDJKPDNR-WSDLNYQXSA-N
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Description

4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a quinoline core, a hydrazide group, and multiple functional groups such as hydroxyl and methoxy groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Hydrazide Group: The hydrazide group can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Formation of the Schiff Base: The final step involves the condensation of the hydrazide derivative with 4-hydroxy-3-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a benzohydrazide core instead of a quinoline core.

    4-hydroxy-N’-[(2-methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 4-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide lies in its quinoline core, which imparts distinct chemical and biological properties compared to similar compounds with benzohydrazide cores. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-3-10-24-15-7-5-4-6-14(15)19(26)18(21(24)28)20(27)23-22-12-13-8-9-16(25)17(11-13)29-2/h4-9,11-12,25-26H,3,10H2,1-2H3,(H,23,27)/b22-12+

InChI Key

CFBYKPDDJKPDNR-WSDLNYQXSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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